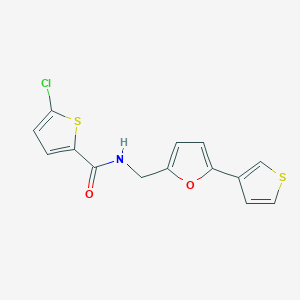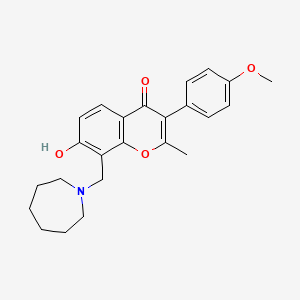
8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound features a chromen-4-one core structure, which is a common motif in many bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one typically involves multiple steps:
-
Formation of the Chromen-4-one Core: : This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For instance, a common method involves the condensation of a 2-hydroxyacetophenone derivative with an aldehyde in the presence of a base like sodium hydroxide.
-
Introduction of the Azepane Group: : The azepane moiety can be introduced via nucleophilic substitution reactions. This often involves the reaction of a halomethyl derivative of the chromen-4-one with azepane under basic conditions.
-
Hydroxylation and Methoxylation: : The hydroxyl and methoxy groups are typically introduced through selective functional group transformations. For example, hydroxylation can be achieved using reagents like hydrogen peroxide in the presence of a catalyst, while methoxylation can be done using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
-
Oxidation: : The hydroxyl group at the 7-position can undergo oxidation to form a ketone or quinone derivative. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : The chromen-4-one core can be reduced to a chromanol derivative using reducing agents like sodium borohydride or lithium aluminum hydride.
-
Substitution: : The azepane group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. For example, reacting with alkyl halides can introduce alkyl groups at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Ketone or quinone derivatives.
Reduction: Chromanol derivatives.
Substitution: Alkylated azepane derivatives.
科学研究应用
Chemistry
In chemistry, 8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medical research, this compound is studied for its potential therapeutic properties. Its antioxidant and anti-inflammatory activities make it a candidate for the development of drugs targeting oxidative stress-related diseases and inflammatory conditions. Additionally, its structural similarity to other bioactive flavonoids suggests potential anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as UV-absorbing agents in sunscreens or as additives in food and cosmetics for their antioxidant properties.
作用机制
The biological effects of 8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one are primarily mediated through its interaction with cellular antioxidant systems. It can scavenge free radicals and upregulate the expression of antioxidant enzymes, thereby protecting cells from oxidative damage. Additionally, it may inhibit pro-inflammatory signaling pathways, reducing the production of inflammatory mediators.
相似化合物的比较
Similar Compounds
Quercetin: A well-known flavonoid with strong antioxidant and anti-inflammatory properties.
Kaempferol: Another flavonoid with similar biological activities.
Naringenin: A flavonoid with antioxidant and anticancer properties.
Uniqueness
What sets 8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one apart is the presence of the azepane moiety, which is relatively rare in flavonoids. This unique structural feature may confer additional biological activities or enhance its existing properties, making it a valuable compound for further research and development.
属性
IUPAC Name |
8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-16-22(17-7-9-18(28-2)10-8-17)23(27)19-11-12-21(26)20(24(19)29-16)15-25-13-5-3-4-6-14-25/h7-12,26H,3-6,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGIXMSMXWDBAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCCCC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,7-dimethyl-3-(2-oxopropyl)-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2582489.png)
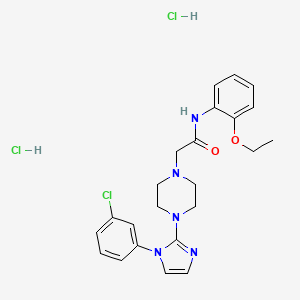
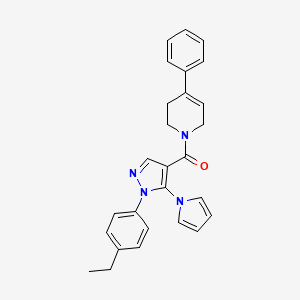
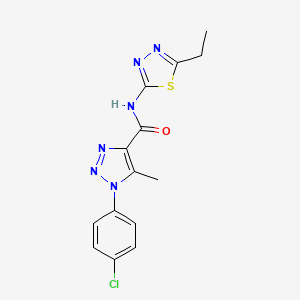
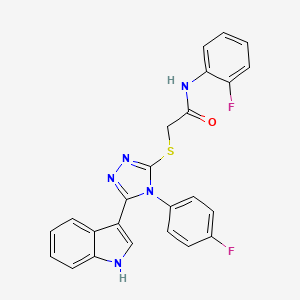
![1-(4-Hydroxy-6-methylfuro[2,3-d]pyrimidin-5-yl)ethan-1-one](/img/structure/B2582499.png)
![[6-(Trifluoromethoxy)-3-pyridyl]methanamine;hydrochloride](/img/structure/B2582500.png)
![4-[(Propan-2-yl)carbamoyl]butanoic acid](/img/structure/B2582502.png)
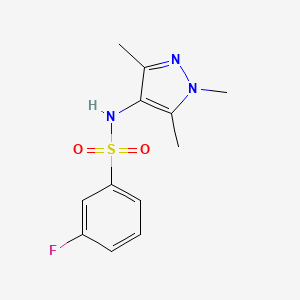
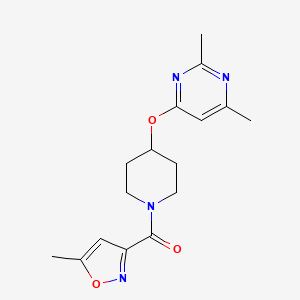
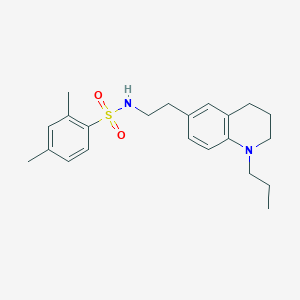
![(E)-3-[5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B2582506.png)
![5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2582507.png)
